molecular formula C5H6O4 B593093 3,4-Dioxopentanoic acid CAS No. 138307-02-5

3,4-Dioxopentanoic acid

Cat. No.: B593093
CAS No.: 138307-02-5
M. Wt: 130.099
InChI Key: AJCCOAGSKWYEFG-UHFFFAOYSA-N
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Description

3,4-Dioxopentanoic acid, also known as acetopyruvic acid, is an organic compound with the molecular formula C5H6O4. It is a derivative of pentanoic acid and contains two oxo groups at the 3rd and 4th positions. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Dioxopentanoic acid can be synthesized through various methods. One common approach involves the condensation of dimethyl 1,3-acetonedicarboxylate with 1,2-dicarbonyl compounds. The reaction typically requires a basic medium, such as sodium hydroxide in methanol, and is carried out under reflux conditions . Another method involves the reaction of 4-acetyl-5-(1-naphthyl)furan-2,3-dione with various nitrogenous nucleophiles .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 3,4-Dioxopentanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3,4-dioxopentanoic acid involves its ability to participate in various chemical reactions due to the presence of the oxo groups. These groups can form hydrogen bonds, undergo nucleophilic attack, and participate in redox reactions. The molecular targets and pathways involved depend on the specific application and the derivatives formed from the compound .

Comparison with Similar Compounds

    2,4-Dioxopentanoic acid: Similar in structure but with the oxo groups at different positions.

    3,5-Dioxopentanoic acid: Another isomer with oxo groups at the 3rd and 5th positions.

    Acetylacetone: A diketone with similar reactivity but different structure.

Uniqueness: 3,4-Dioxopentanoic acid is unique due to the specific positioning of its oxo groups, which imparts distinct reactivity and properties compared to its isomers and other diketones. This makes it a valuable compound in various chemical syntheses and research applications .

Properties

IUPAC Name

3,4-dioxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O4/c1-3(6)4(7)2-5(8)9/h2H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJCCOAGSKWYEFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50665805
Record name 3,4-Dioxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50665805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138307-02-5
Record name 3,4-Dioxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50665805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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